

# Protocol for Tenofovir Diphosphate Extraction from Erythrocytes in Dried Blood Spots

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## Compound of Interest

Compound Name: *Tenofovir diphosphate*

Cat. No.: *B176457*

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Application Note: Measuring intracellular **tenofovir diphosphate** (TFV-DP) in erythrocytes is a critical method for assessing cumulative adherence to tenofovir-based therapies, including pre-exposure prophylaxis (PrEP) for HIV. Due to its long intracellular half-life of approximately 17 days in red blood cells, TFV-DP levels provide a reliable indication of drug exposure over the preceding weeks to months.<sup>[1][2][3]</sup> This protocol details a widely used method for extracting TFV-DP from dried blood spots (DBS) for subsequent quantification, typically by liquid chromatography with tandem mass spectrometry (LC-MS/MS).

## Experimental Protocols

This section outlines the detailed methodology for the extraction of **tenofovir diphosphate** from dried blood spots.

## Materials and Reagents

- Dried blood spot (DBS) cards (e.g., Whatman 903 Protein Saver cards)
- Harris Uni-Core punch (3 mm) or equivalent
- Microcentrifuge tubes (1.5 mL)
- Methanol (HPLC grade)
- Ultrapure water

- Internal Standard (e.g.,  $^{13}\text{C}$ -TFV-DP)
- Extraction Solvent: 70:30 (v/v) methanol:water. An updated protocol may use a 50:50 (v/v) methanol:water mixture for improved recovery.[4]

## Sample Preparation and Extraction

- DBS Punching: From the center of a dried blood spot, carefully take one 3 mm punch using a Harris Micro-punch.[1][5] Place the punch into a 1.5 mL microcentrifuge tube.
- Cell Lysis and Extraction:
  - Add 500  $\mu\text{L}$  of the 70:30 methanol:water extraction solvent to the microcentrifuge tube containing the DBS punch.[3][6] Some protocols may use a smaller volume of 50  $\mu\text{L}$  of extraction solvent containing an internal standard.[5]
  - Vortex the tube vigorously to ensure the punch is fully submerged and to initiate the lysis of the red blood cells.
  - Incubate the tube at room temperature for 30 minutes to allow for complete cell lysis and extraction of the metabolite.[5]
- Supernatant Collection:
  - Following incubation, centrifuge the tube to pellet the paper punch and cell debris. While specific centrifugation parameters can vary, a high-speed microcentrifuge (e.g., 14,000 x g) for 10 minutes at 4°C is effective for pelleting cellular debris.[2]
  - Carefully transfer the supernatant, which contains the extracted TFV-DP, to a new, clean microcentrifuge tube. This lysed cellular matrix is now ready for further purification and analysis.[1][3]

## Downstream Processing (for LC-MS/MS Analysis)

The extracted solution typically requires further purification before analysis by LC-MS/MS.

- Solid-Phase Extraction (SPE): The lysed and extracted solution is often purified using solid-phase extraction (SPE) to separate TFV-DP from other cellular components.[5][7] Anion

exchange SPE cartridges, such as weak anion exchange (WAX), have been shown to provide good recovery.[8]

- Dephosphorylation (Optional but Common): In many validated assays, the purified TFV-DP is dephosphorylated to its parent form, tenofovir (TFV), using an enzyme like alkaline phosphatase.[5][7] This indirect quantification method can simplify the chromatographic analysis.
- Final Clean-up and Concentration: A final SPE step may be employed to desalt and concentrate the tenofovir before injection into the LC-MS/MS system.[5]

## Data Presentation

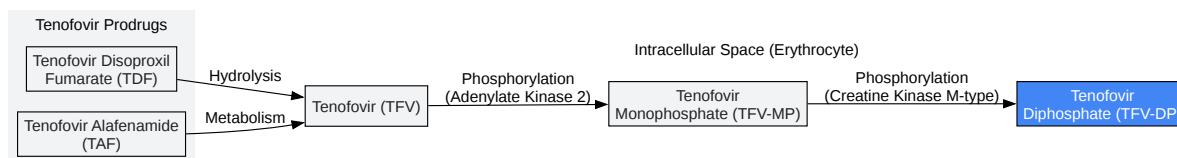
The following tables summarize key quantitative data related to the extraction and stability of TFV-DP from DBS, as reported in various studies.

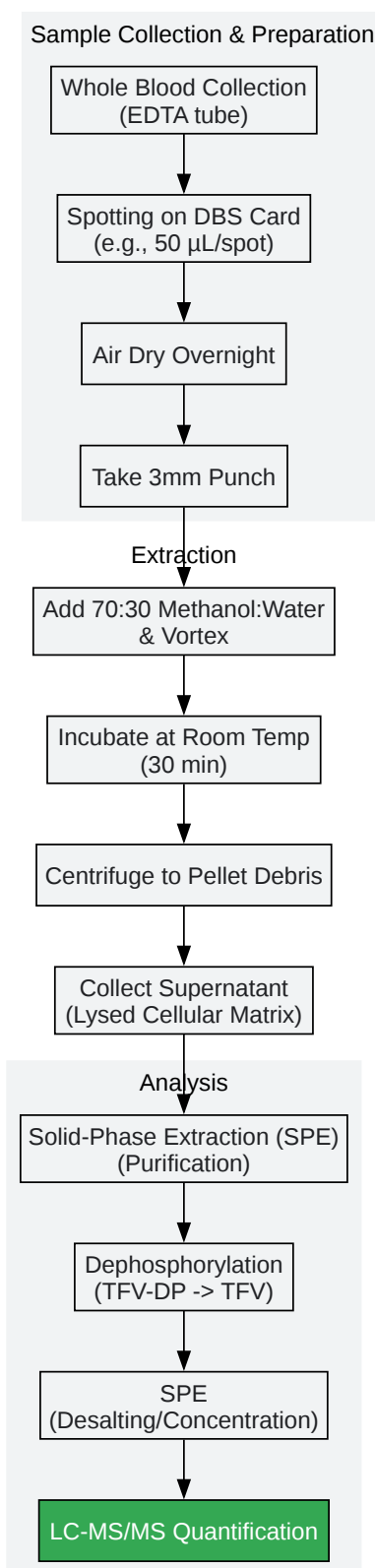
Parameter	Value	Reference(s)
Extraction Precision		
Intra-extraction Precision (%CV)	≤11.6%	[1]
Inter-extraction Precision (%CV)	≤11.6%	[1]
Analyte Stability		
Whole Blood at Room Temp (pre-spotting)	Up to 24 hours	[1][9]
DBS at Room Temperature	Up to 5 days	[1][9]
DBS Storage Stability	Up to 18 months at -20°C or -80°C	[1][9]
Freeze/Thaw Cycles (DBS)	Stable for up to 4 cycles	[1][9]
Sample Characteristics		
Erythrocytes per 3mm DBS punch	~11.9 x 10 <sup>6</sup> cells (for hematocrit 35-50%)	[1][9]

Adherence Level (doses/week)	Median TFV-DP Level (fmol/punch)	Reference
Low (2 doses/week)	329	<a href="#">[7]</a>
Moderate (4 doses/week)	622	<a href="#">[7]</a>
Perfect (7 doses/week)	914	<a href="#">[7]</a>

## Visualizations

The following diagrams illustrate the key processes involved in the extraction and analysis of **tenofovir diphosphate**.





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